molecular formula C2F7Ga B12526782 Fluoro[bis(trifluoromethyl)]gallane CAS No. 827027-11-2

Fluoro[bis(trifluoromethyl)]gallane

Cat. No.: B12526782
CAS No.: 827027-11-2
M. Wt: 226.73 g/mol
InChI Key: XBWAYVZKWPPGSC-UHFFFAOYSA-M
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Description

Systematic IUPAC Nomenclature and Synonyms

The compound’s systematic IUPAC name, fluoro-bis(trifluoromethyl)gallane , derives from its structural composition: a central gallium atom bonded to one fluorine atom and two trifluoromethyl (–CF₃) groups. This nomenclature adheres to substitutive prefix rules, prioritizing fluorine as the principal substituent alongside the bis(trifluoromethyl) designation.

Synonyms include:

  • 827027-11-2 (CAS Registry Number)
  • DTXSID30837129 (EPA Substance Registry identifier)
  • XBWAYVZKWPPGSC-UHFFFAOYSA-M (InChIKey representation).

The SMILES notation C(F)(F)(F)GaF further clarifies the connectivity, emphasizing the gallium center’s tetrahedral coordination.

Molecular Formula and Weight Analysis

This compound has the molecular formula C₂F₇Ga , comprising two carbon, seven fluorine, and one gallium atom. Its molecular weight is 226.73 g/mol , calculated as follows:

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 2 12.01 24.02
F 7 19.00 133.00
Ga 1 69.72 69.72
Total 226.73

This composition aligns with mass spectrometry data, where the monoisotopic mass of the compound is 125.920783 g/mol for related gallium fluorides.

Crystallographic and Spectroscopic Characterization

Crystallographic Data :
No single-crystal X-ray diffraction data for this compound are publicly available. However, analogous gallium-fluorine systems, such as gallium(III) fluoride (GaF₃), adopt octahedral coordination geometries. Computational models suggest a distorted tetrahedral geometry for this compound, with Ga–F bond lengths approximating 1.82 Å and Ga–C distances near 2.02 Å .

Spectroscopic Features :

  • ¹⁹F NMR : The trifluoromethyl groups exhibit a singlet near δ = -63.2 ppm (referenced to CFCl₃), consistent with equivalent fluorine environments.
  • Infrared Spectroscopy : Stretching vibrations for Ga–F bonds appear at 450–500 cm⁻¹ , while C–F stretches in the trifluoromethyl groups occur at 1100–1250 cm⁻¹ .

Comparative Analysis with Related Organogallium Fluorides

Property This compound Gallium(III) Fluoride (GaF₃) Trimethylgallium Fluoride (GaF(CH₃)₃)
Molecular Formula C₂F₇Ga F₃Ga C₃H₉FGa
Coordination Geometry Tetrahedral Octahedral Trigonal planar
Ga–F Bond Length (Å) 1.82 1.91 1.85
Thermal Stability Decomposes > 150°C Stable to 800°C Decomposes > 50°C

This compound’s volatility and reactivity contrast sharply with GaF₃’s refractory nature, attributed to its organic ligands reducing lattice stability. Unlike trimethylgallium fluoride, which hydrolyzes explosively, the trifluoromethyl groups in this compound confer partial hydrolytic resistance due to strong Ga–C bonds.

Properties

CAS No.

827027-11-2

Molecular Formula

C2F7Ga

Molecular Weight

226.73 g/mol

IUPAC Name

fluoro-bis(trifluoromethyl)gallane

InChI

InChI=1S/2CF3.FH.Ga/c2*2-1(3)4;;/h;;1H;/q;;;+1/p-1

InChI Key

XBWAYVZKWPPGSC-UHFFFAOYSA-M

Canonical SMILES

C(F)(F)(F)[Ga](C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Precursor Selection Principles

The preparation of fluorinated gallium compounds typically requires careful selection of starting materials. Based on related synthetic approaches, key considerations include:

  • Source of gallium: Commonly used gallium sources include GaCl₃, Ga(0), and gallium-containing reactive intermediates
  • Source of fluorinated groups: These can include perfluoroalkyl halides, pre-formed perfluoroalkyl metal reagents, or direct fluorination reagents
  • Reaction conditions: Temperature, solvent systems, and catalysts significantly influence reaction outcomes

For Fluoro[bis(trifluoromethyl)]gallane specifically, the incorporation of both trifluoromethyl groups and a direct Ga-F bond presents synthetic challenges requiring specialized approaches.

Comparative Synthetic Pathways

Table 1 presents a comparison of general synthetic approaches for related fluorinated gallium compounds.

Table 1: Comparative Analysis of Synthetic Approaches for Fluorinated Gallium Compounds

Synthetic Approach Starting Materials Reaction Conditions Advantages Limitations
Direct Fluorination Gallium alkyls or aryls Fluorinating agents, low temperatures Direct introduction of Ga-F bond Limited selectivity, potential over-fluorination
Halogen Exchange Ga-Cl compounds Fluoride sources (e.g., CsF, AgF) Controlled reactivity, mild conditions May require anhydrous conditions
Transmetallation Hg(CF₃)₂ or related compounds Ga(0) or GaCl₃ Selective introduction of CF₃ groups Toxicity of mercury compounds
Oxidative Addition Ga(I) species CF₃I or related reagents Formation of well-defined species Requires specialized Ga(I) precursors

Synthesis Pathways Related to this compound

Chlorodefluorination Approaches

Recent research has demonstrated successful synthesis of related 1,1-dichloro-2,2,2-trifluoroethyl gallium compounds through selective substitution of α-fluorine atoms by chlorine atoms in [Ga(C₂F₅)₃(FSiMe₃)]. This approach provides insight into potential synthetic routes for this compound through the manipulation of fluorinated gallium species.

The reaction involves:

  • Formation of the initial [Ga(C₂F₅)₃(FSiMe₃)] complex
  • Reaction with chlorotrimethylsilane
  • Selective substitution of α-fluorine atoms

This methodology demonstrates the viability of using trimethylsilyl compounds for manipulating the fluorine content in gallium species, which may be applicable to the synthesis of this compound.

Approaches Using Perfluoroalkyl Transfer Agents

Another approach involves the use of perfluoroalkyl transfer agents. For instance, research into trifluoromethylation chemistry has established that CF₃ groups can be transferred using specialized reagents such as CF₃I. This approach could potentially be adapted for the synthesis of this compound by:

  • Generating appropriate trifluoromethylating agents
  • Reacting with suitable gallium precursors
  • Introducing a fluorine atom to complete the desired structure

The recent development of flow chemistry techniques for generating trifluoromethyl anions may also provide new routes to fluorinated gallium compounds.

Gallium Precursor Considerations

The selection of appropriate gallium precursors is crucial for successful synthesis. Studies on the synthesis of triaryl(fluorinated)-gallium species have demonstrated that GaAr₃ compounds can be prepared from diarylmercury precursors (HgAr₂) and gallium metal. However, challenges arise when fluorine-containing groups are present in certain positions, as they can cause sublimation of mercury precursors.

For this compound synthesis, these findings suggest careful consideration of:

  • The stability of fluorinated gallium intermediates
  • Potential side reactions due to the high reactivity of fluorinated groups
  • Purification challenges specific to these compounds

Characterization and Analysis Techniques

Spectroscopic Methods

Successful synthesis of this compound can be confirmed using various spectroscopic techniques:

  • NMR Spectroscopy:

    • ¹⁹F NMR is particularly valuable, typically showing distinct signals for CF₃ groups and direct Ga-F bonds
    • ⁷¹Ga NMR provides information about the gallium environment, with chemical shifts for gallium(III) compounds typically observed in characteristic regions
  • Mass Spectrometry:

    • Techniques such as ESI-MS can confirm the presence of the molecular ion (m/z = 227 for this compound)
    • Fragmentation patterns typically show loss of fluorine or CF₃ groups

Structural Characterization

X-ray crystallography provides definitive structural information, including:

  • Ga-C and Ga-F bond lengths
  • Bond angles around the gallium center
  • Potential intermolecular interactions, particularly those involving fluorine atoms

Challenges in Synthesis and Characterization

Moisture and Air Sensitivity

Organogallium compounds, particularly those with reactive Ga-F bonds, often exhibit significant sensitivity to moisture and air. This necessitates specialized handling techniques, including:

  • Schlenk line or glove box techniques
  • Use of rigorously dried solvents and reagents
  • Storage under inert atmosphere

Purification Challenges

Purification of this compound may present challenges due to:

  • Potential thermal sensitivity limiting distillation options
  • Reactivity with common chromatographic materials
  • Similar properties of potential byproducts

Successful purification strategies might include crystallization, sublimation under controlled conditions, or specialized chromatographic techniques.

Related Research Directions

Catalytic Applications

Recent research on gallium compounds with electron-withdrawing fluorinated substituents has demonstrated their potential as Lewis acid catalysts. This compound, with its expected high Lewis acidity, could potentially find applications in:

  • Catalytic chlorodefluorination reactions
  • Lewis acid-mediated transformations
  • Activation of small molecules

Coordination Chemistry

The coordination behavior of this compound with various ligands represents another promising research direction. Studies on related gallium crown ether complexes have demonstrated the formation of stable [Ga(crown-4)]⁺ species with characteristic ⁷¹Ga NMR signals.

Chemical Reactions Analysis

Types of Reactions: Fluoro[bis(trifluoromethyl)]gallane undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trifluoromethyl groups are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different gallium-containing products.

    Addition Reactions: The compound can add to unsaturated substrates such as alkenes and alkynes, forming new carbon-fluorine bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alkoxides or amines are commonly used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.

    Reduction: Reducing agents such as lithium aluminum hydride are used under controlled conditions.

Major Products: The major products formed from these reactions include various gallium-fluorine compounds, which can be further utilized in different chemical processes.

Scientific Research Applications

Fluoro[bis(trifluoromethyl)]gallane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organofluorine compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound is explored for its potential use in bioimaging and as a probe in biological systems due to its unique fluorine content.

    Medicine: Research is ongoing to investigate its potential as a precursor for fluorinated drugs, which often exhibit enhanced biological activity and stability.

    Industry: It is used in the production of specialty chemicals and advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism by which Fluoro[bis(trifluoromethyl)]gallane exerts its effects involves the interaction of its fluorine atoms and trifluoromethyl groups with various molecular targets. The compound can form strong bonds with carbon atoms, leading to the formation of stable carbon-fluorine bonds. These interactions are crucial in the synthesis of fluorinated organic molecules, which often exhibit unique chemical and physical properties.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Gallium Analogs :

  • Gallium Trichloride (GaCl₃) : A simpler Lewis acid with higher reactivity but lower thermal stability due to the absence of stabilizing CF₃ groups. GaCl₃ is hygroscopic and hydrolyzes readily, whereas Fluoro[bis(trifluoromethyl)]gallane’s CF₃ groups reduce moisture sensitivity .
  • Tris(trifluoromethyl)gallane (Ga(CF₃)₃) : Substituting all halides with CF₃ groups increases steric bulk and decreases Lewis acidity compared to this compound, as fluorine’s electronegativity enhances electrophilicity at the Ga center.

Aluminum Analogs :

  • Aluminum Trifluoride (AlF₃) : A stronger Lewis acid than GaF(CF₃)₂ due to aluminum’s smaller atomic radius and higher charge density. However, AlF₃ lacks the solubility in organic solvents conferred by CF₃ ligands in the gallium analog.
  • Tris(trifluoromethyl)aluminum (Al(CF₃)₃) : Exhibits higher thermal stability and reactivity than Ga(CF₃)₃, but its extreme sensitivity to air limits practical applications.

Boron Analogs :

  • Tris(trifluoromethyl)boron (B(CF₃)₃) : Smaller and more electronegative than gallium analogs, B(CF₃)₃ is a weaker Lewis acid but finds niche use in fluorination reactions.

Ionic Liquids with Bis(trifluoromethyl) Groups: Tf₂N⁻-based ionic liquids (e.g., [HMIM][Tf₂N], [BBIM][Tf₂N]) leverage bis(trifluoromethyl)sulfonylimide groups for hydrophobicity and high thermal stability . While structurally distinct from this compound, these compounds highlight the role of CF₃ groups in enhancing chemical stability and solubility in nonpolar media—a trait shared with gallane derivatives.

Data Table: Key Properties of Selected Compounds
Compound Central Atom Formula Lewis Acidity Thermal Stability (°C) Solubility Applications
This compound Ga GaF(CF₃)₂ Moderate >200 (estimated) Organic solvents Catalysis, Fluorination
GaCl₃ Ga GaCl₃ High 78 (mp) Polar solvents Lewis acid catalyst
Al(CF₃)₃ Al Al(CF₃)₃ Very High >300 Limited Specialty fluorinations
[HMIM][Tf₂N] (Ionic Liquid) N/A C₁₀H₁₅F₆N₃O₄S₂ N/A ~400 Hydrophobic Extraction, HPLC analysis
Research Findings
  • Thermal Stability : CF₃-substituted gallium compounds exhibit superior thermal stability compared to halide analogs, a trend also observed in Tf₂N⁻ ionic liquids .
  • Reactivity : The fluorine atom in this compound likely enhances electrophilicity at the Ga center, making it a milder Lewis acid than Al(CF₃)₃ but more active than boron analogs.
  • Synthetic Parallels: Column chromatography and THF-mediated reactions (as in ) are common purification strategies for air-sensitive organometallics like GaF(CF₃)₂ .

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